molecular formula C18H21NO2S B8719478 1-Tosyl-2-m-tolylpyrrolidine

1-Tosyl-2-m-tolylpyrrolidine

Cat. No.: B8719478
M. Wt: 315.4 g/mol
InChI Key: QNROCOCNCGNWCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Tosyl-2-m-tolylpyrrolidine is a pyrrolidine derivative featuring a tosyl (p-toluenesulfonyl) group at position 1 and an m-tolyl (meta-methylphenyl) group at position 2. The molecular formula is C₁₈H₂₁NO₂S, with a molar mass of approximately 315.43 g/mol. This compound is likely used as a synthetic intermediate in pharmaceutical chemistry, leveraging the tosyl group’s role as a leaving group or protecting agent .

Properties

Molecular Formula

C18H21NO2S

Molecular Weight

315.4 g/mol

IUPAC Name

2-(3-methylphenyl)-1-(4-methylphenyl)sulfonylpyrrolidine

InChI

InChI=1S/C18H21NO2S/c1-14-8-10-17(11-9-14)22(20,21)19-12-4-7-18(19)16-6-3-5-15(2)13-16/h3,5-6,8-11,13,18H,4,7,12H2,1-2H3

InChI Key

QNROCOCNCGNWCU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C3=CC=CC(=C3)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares 1-Tosyl-2-m-tolylpyrrolidine with key analogs:

Compound Name Substituents/Functional Groups Molecular Formula Key Properties/Applications
This compound Tosyl (1), m-tolyl (2) C₁₈H₂₁NO₂S Synthetic intermediate; potential reactivity in nucleophilic substitutions
(S)-2-(3-Chloro-4-methoxybenzyl)pyrrolidine [] Benzyl (Cl, OMe at position 2) C₁₂H₁₅ClNO Dual orexin receptor antagonist; 74% synthetic yield
Pyrrolidine, 1-(2-thienyl) [] Thienyl (1) C₈H₁₁NS Thiophene-derived; sulfur atom enhances aromatic π-system
5-Methyl-4-(p-tolyl)thiazol-2-amine [] Thiazole, p-tolyl, amine C₁₁H₁₂N₂S Thiazole core for H-bonding; potential enzyme inhibition
Key Observations:
  • Electronic Effects : The tosyl group in this compound contrasts with electron-donating groups (e.g., methoxy in ’s compound), altering reactivity in subsequent reactions.
  • Steric Hindrance : The m-tolyl group introduces meta-substitution steric effects, distinct from para-substituted analogs (e.g., p-tolyl in ).
  • Heterocycle Diversity : Thiazole () and thiophene () rings offer distinct electronic and binding properties compared to pyrrolidine.

Physicochemical Properties

  • Molecular Weight and Solubility : this compound’s higher molar mass (315 g/mol vs. 153 g/mol for Pyrrolidine, 1-(2-thienyl)) suggests lower solubility in polar solvents, impacting bioavailability.
  • Aromatic Interactions : Thiophene () and thiazole () rings enable stronger π-π stacking than phenyl groups, influencing receptor binding .

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